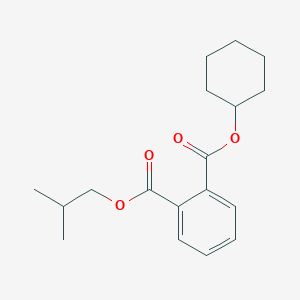

Cyclohexyl 2-isobutyl phthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-O-cyclohexyl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-13(2)12-21-17(19)15-10-6-7-11-16(15)18(20)22-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHLWLOORYJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063793 | |

| Record name | Cyclohexyl 2-isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-09-8 | |

| Record name | 1-Cyclohexyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl 2-isobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cyclohexyl 2-methylpropyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-cyclohexyl 2-(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl 2-isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl isobutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL 2-ISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ2DXY88FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Cyclohexyl 2 Isobutyl Phthalate

Spatial and Temporal Distribution Patterns

The spatial and temporal distribution of phthalates in the environment is influenced by patterns of their use, disposal, and environmental transport mechanisms. Generally, higher concentrations are found in more industrialized and populated areas. nih.gov Temporal trend studies in human populations have shown that exposure to some phthalates, like DEHP and DBP, has decreased over time, potentially due to regulations and voluntary phase-outs. Conversely, exposure to replacement phthalates has increased. nih.govnih.govacs.org

Specific spatial and temporal distribution data for cyclohexyl 2-isobutyl phthalate (B1215562) are very limited. A 2020 report from the Canadian government noted that the import of cyclohexyl 2-isobutyl phthalate (referred to as CHIBP) was below the reporting threshold of 100 kg/year in 2012, suggesting limited use and release in that country. gazette.gc.ca This low usage would logically lead to a very sparse spatial distribution and concentrations that are difficult to detect, which is consistent with the general lack of data for this specific compound in environmental monitoring studies.

Environmental Fate and Transport Mechanisms of Cyclohexyl 2 Isobutyl Phthalate

Release and Migration Dynamics from Manufactured Products

Phthalates are typically not chemically bound to the polymer matrix of products in which they are used as plasticizers. This characteristic makes them susceptible to release into the environment over the lifetime of the product.

Leaching and Evaporation Processes

Releases from Industrial Sources and Wastewater Effluents

Industrial processes involving the manufacture and use of Cyclohexyl 2-isobutyl phthalate (B1215562) are potential sources of its release into the environment. Wastewater from these facilities can contain the compound, which may then be discharged into municipal sewer systems or directly into surface waters. While specific concentration data for Cyclohexyl 2-isobutyl phthalate in industrial effluents are scarce, studies on other phthalates have shown their presence in industrial wastewater. For example, concentrations of various phthalates in raw wastewater can range significantly, with some studies reporting levels in the micrograms per liter (µg/L) range.

Contribution from Municipal Solid Waste Landfills

Products containing this compound that are disposed of in municipal solid waste landfills can be a long-term source of environmental contamination. Over time, the compound can leach from the waste as it degrades, entering the landfill leachate. This leachate, if not properly contained and treated, can contaminate groundwater and surrounding soil. Studies on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have detected concentrations in landfill leachates ranging from less than the limit of quantification to several hundred micrograms per liter nih.govresearchgate.net. The concentration of a specific phthalate in leachate depends on the amount and type of plastic waste present in the landfill.

Environmental Partitioning Across Media

Once released into the environment, the distribution of this compound is governed by its physicochemical properties, which determine how it partitions between different environmental compartments.

Distribution between Water, Sediment, and Soil Phases

The partitioning of phthalates in the environment is largely influenced by their octanol-water partition coefficient (Kow), which is an indicator of their hydrophobicity. Phthalates with higher Kow values tend to adsorb more strongly to organic matter in soil and sediment, leading to their accumulation in these compartments. While the specific Kow for this compound is not widely reported, the general trend for phthalates suggests it would have a preference for partitioning to soil and sediment over water. Studies on other phthalates have shown that sediment is a major sink for these compounds in aquatic systems mzcloud.org. The concentration of phthalates in sediment can be significantly higher than in the overlying water column.

Interactive Table: General Distribution Trends of Phthalates in Different Environmental Media

| Environmental Compartment | General Phthalate Concentration Range | Key Influencing Factors |

| Water | ng/L to µg/L | Solubility, Proximity to sources |

| Sediment | µg/kg to mg/kg | Organic carbon content, Kow |

| Soil | µg/kg to mg/kg | Organic matter content, Agricultural practices |

| Air | ng/m³ | Vapor pressure, Temperature |

Note: This table represents general trends for phthalates and not specific data for this compound.

Degradation Pathways and Kinetics

The persistence of this compound in the environment is determined by the rates of various degradation processes.

The primary degradation pathway for phthalate esters in the environment is microbial biodegradation. This process typically involves the hydrolysis of the ester bonds to form the corresponding monoester and phthalic acid, which can be further mineralized by microorganisms. Various bacterial strains have been identified that can degrade different phthalates. The rate of biodegradation is influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of a suitable microbial community.

Photocatalytic degradation is another potential pathway for the removal of phthalates from aqueous environments. This process involves the use of a photocatalyst, such as titanium dioxide (TiO2), and UV light to generate highly reactive hydroxyl radicals that can break down the phthalate molecule qub.ac.uk.

Biotic Transformation and Microbial Degradation

Biodegradation is the primary mechanism for the breakdown of phthalates in the environment. canada.ca Medium-chain phthalates are not expected to persist in the environment due to relatively rapid biodegradation, particularly under aerobic conditions. canada.ca The general pathway for the bacterial degradation of phthalate esters begins with the enzymatic hydrolysis of the ester bonds by esterases to form the corresponding phthalate isomer (in this case, phthalic acid). nih.gov This intermediate is then converted by dioxygenases into dihydroxylated intermediates, which are further metabolized and enter central metabolic pathways. nih.gov

Under aerobic conditions (in the presence of oxygen), the biodegradation of medium-chain phthalates is considered to be relatively rapid. canada.ca Various bacterial strains have been identified that can utilize phthalates as a sole carbon source. nih.gov For example, Bacillus subtilis has been shown to rapidly degrade di-2-ethylhexyl phthalate (DEHP) and other phthalates, including di-butyl phthalate and di-propyl phthalate. nih.gov The degradation proceeds through the formation of monoesters and then phthalic acid. nih.gov While specific microbial studies on this compound are lacking, its classification as a medium-chain phthalate suggests it is readily biodegradable under aerobic conditions. canada.ca The rate of biodegradation in natural environments like soil and sediment is influenced by factors such as microbial population density, temperature, pH, and the presence of other organic matter.

Anaerobic biodegradation (occurring in the absence of oxygen) is also a viable degradation pathway for phthalates, although it generally proceeds at a slower rate than aerobic degradation. nih.gov Such conditions are common in environments like buried sediments and sludge during wastewater treatment. nih.gov Studies on various phthalates, including di-n-butyl phthalate (DBP), di-ethyl phthalate (DEP), and even the more recalcitrant di-ethylhexyl phthalate (DEHP), have demonstrated their degradation under methanogenic (anaerobic) conditions. nih.gov The degradation kinetics for these compounds can often be described by first-order kinetics, with rates for lower molecular weight phthalates like DBP and DEP being significantly faster than for higher molecular weight ones like DEHP. nih.gov It is plausible that this compound also undergoes anaerobic biodegradation, likely being hydrolyzed to phthalic acid, cyclohexanol (B46403), and isobutanol, which are then further metabolized by anaerobic microbial communities.

Microbial Communities and Enzymatic Pathways (e.g., β-Ketoadipate Pathway)

The microbial breakdown of phthalate esters is a critical process in their environmental removal. This degradation is typically initiated by the enzymatic action of various microbial communities found in soil and aquatic sediments. The initial step in the aerobic degradation of phthalate esters involves the hydrolysis of the ester bonds by enzymes known as esterases or lipases. This action results in the formation of an alcohol and a phthalate monoester, which is then further hydrolyzed to phthalic acid and another alcohol. nih.govresearchgate.net

A diverse range of bacteria, including species from the genera Pseudomonas, Bacillus, Rhodococcus, and Mycobacterium, have been identified as capable of degrading various phthalate esters. nih.govnih.gov These microorganisms produce specific enzymes that target the different components of the phthalate molecule.

Following the initial hydrolysis, the central phthalic acid molecule is targeted by dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, a crucial step for subsequent ring cleavage. nih.govresearchgate.net The resulting dihydroxylated intermediate, often protocatechuic acid, is then funneled into central metabolic pathways. nih.gov One such key pathway for the degradation of aromatic compounds is the β-ketoadipate pathway . This pathway ultimately converts the aromatic ring into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, which can then be used by the microorganism for energy and cell growth.

While the direct involvement of the β-ketoadipate pathway in the degradation of this compound has not been specifically documented, it is a common and well-established route for the breakdown of the phthalic acid moiety, which would be an expected intermediate. nih.govresearchgate.net

Table 1: Key Enzymes in Phthalate Ester Degradation

| Enzyme Class | Function | Example Microorganisms |

| Esterases/Lipases | Hydrolysis of ester bonds | Bacillus subtilis, Pseudomonas fluorescens |

| Dioxygenases | Hydroxylation of the aromatic ring | Pseudomonas cepacia, Arthrobacter sp. |

| Dehydrogenases | Oxidation of intermediates | Pseudomonas putida |

| Decarboxylases | Removal of carboxyl groups | Arthrobacter sp. |

Formation of Intermediate Metabolites in Environmental Degradation

The environmental degradation of this compound is expected to proceed through a series of intermediate metabolites. Based on the known degradation pathways of other phthalate esters, the following intermediates are likely to be formed:

Mono-cyclohexyl phthalate and Mono-isobutyl phthalate: The initial hydrolysis of the diester can occur at either ester linkage, resulting in the formation of these two monoesters.

Phthalic acid: Subsequent hydrolysis of the monoesters will yield phthalic acid. nih.gov

Cyclohexanol and Isobutanol: These alcohols are released during the hydrolysis of the ester bonds.

Protocatechuic acid: Following the hydroxylation of phthalic acid by dioxygenases, protocatechuic acid is a common intermediate before the aromatic ring is opened. nih.gov

Intermediates of the β-ketoadipate pathway: As the aromatic ring is cleaved, various aliphatic dicarboxylic acids are formed, such as β-ketoadipic acid, which are then further metabolized.

The specific intermediates and their rates of formation and degradation will depend on the prevailing environmental conditions and the specific microbial communities present.

Table 2: Predicted Intermediate Metabolites of this compound Degradation

| Metabolite | Precursor | Subsequent Product |

| Mono-cyclohexyl phthalate | This compound | Phthalic acid and Cyclohexanol |

| Mono-isobutyl phthalate | This compound | Phthalic acid and Isobutanol |

| Phthalic acid | Mono-cyclohexyl phthalate or Mono-isobutyl phthalate | Protocatechuic acid |

| Cyclohexanol | This compound or Mono-cyclohexyl phthalate | Further degradation products |

| Isobutanol | This compound or Mono-isobutyl phthalate | Further degradation products |

| Protocatechuic acid | Phthalic acid | Ring cleavage products |

Bioavailability, Bioaccumulation, and Biomagnification in Ecosystems

The potential for this compound to be taken up by and accumulate in organisms is a key aspect of its environmental risk.

Uptake and Bioavailability in Environmental Matrices

The bioavailability of this compound in the environment is influenced by its physicochemical properties, such as its water solubility and its tendency to sorb to organic matter in soil and sediment. Phthalates with higher molecular weights and lower water solubility tend to be less bioavailable in the water column and are more likely to partition to sediment and soil.

Once in these matrices, the compound can be taken up by organisms through various routes, including ingestion of contaminated soil or sediment, absorption across respiratory surfaces, and dermal contact. The presence of organic matter can reduce the bioavailability of phthalates by sequestering them, making them less available for uptake by organisms.

Accumulation Potential in Non-Human Biota (e.g., Aquatic Invertebrates, Fish, Amphibians)

The accumulation of phthalates in non-human biota is a concern due to the potential for adverse effects. Bioaccumulation refers to the net uptake of a chemical from all sources (water, food, sediment) into an organism. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

While specific data for this compound are not available, studies on other phthalates have shown that they can bioaccumulate in a variety of aquatic organisms. For instance, bioconcentration factors for di(2-ethylhexyl) phthalate (DEHP) have been reported to be between 42 and 842 in different fish species. dntb.gov.ua Invertebrates, such as the amphipod Gammarus pseudolimnaeus and the mussel Mytilus edulis, have shown even higher BCFs for DEHP, at 3,600 and 2,500, respectively. dntb.gov.ua

The degree of bioaccumulation is influenced by factors such as the organism's metabolism, feeding habits, and the properties of the specific phthalate. Organisms with a higher metabolic capacity can often break down and excrete phthalates more efficiently, leading to lower bioaccumulation.

Table 3: Bioconcentration Factors (BCF) for Structurally Similar Phthalates in Aquatic Organisms

| Phthalate | Organism | Trophic Level | BCF Value |

| Di(2-ethylhexyl) phthalate (DEHP) | Fathead Minnow (Pimephales promelas) | Fish | 15-842 |

| Di(2-ethylhexyl) phthalate (DEHP) | Bluegill (Lepomis macrochirus) | Fish | 136 |

| Di-n-butyl phthalate (DBP) | Rainbow Trout (Oncorhynchus mykiss) | Fish | 11.7 |

| Di-n-butyl phthalate (DBP) | Daphnia (Daphnia magna) | Invertebrate | 21.3 |

Note: Data for this compound is not available. The listed compounds share some structural similarities and are provided for comparative purposes.

Trophic Transfer and Biomagnification along Food Chains

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through the consumption of prey. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in a food chain.

The potential for a chemical to biomagnify is related to its persistence, lipophilicity (tendency to dissolve in fats), and resistance to metabolic degradation. While some persistent organic pollutants are known to biomagnify significantly, the evidence for widespread biomagnification of most phthalate esters is less clear. researchgate.net This is partly because many organisms can metabolize and excrete phthalates relatively efficiently.

However, the potential for trophic transfer of this compound cannot be dismissed. If this compound is taken up by organisms at the base of the food web, such as algae and invertebrates, it can be transferred to fish and other predators that consume them. The extent to which it would biomagnify would depend on the balance between its rate of uptake and its rate of elimination (through metabolism and excretion) at each trophic level. Further research is needed to determine the specific biomagnification potential of this compound.

Environmental Exposure Pathways of Cyclohexyl 2 Isobutyl Phthalate in Non Human Systems

Ingestion-Based Exposure through Contaminated Food and Water Matrices

For many wildlife species, the primary route of exposure to environmental contaminants is through ingestion. This can occur through the consumption of contaminated food sources or by drinking contaminated water. Phthalates have been detected in various environmental compartments, including soil, sediment, and water, from which they can enter the food web.

Organisms at lower trophic levels, such as invertebrates, may absorb Cyclohexyl 2-isobutyl phthalate (B1215562) from contaminated sediment or water. These organisms can then be consumed by larger predators, leading to the transfer and potential biomagnification of the compound up the food chain. Aquatic animals, in particular, are susceptible to exposure through direct contact with contaminated water and ingestion of contaminated prey. However, specific studies quantifying the concentration of Cyclohexyl 2-isobutyl phthalate in various food and water matrices and its subsequent ingestion by non-human organisms are not currently available in the reviewed scientific literature.

Inhalation Exposure from Airborne Particles and Dust

Inhalation represents another potential pathway for exposure to phthalates, particularly for terrestrial animals. Phthalates can be released into the atmosphere from various sources and can adsorb to airborne particulate matter and dust. Animals may then inhale these contaminated particles.

Indoor environments can often have higher concentrations of phthalates in the air and dust compared to outdoor environments. While this is a recognized exposure route for humans, its significance for non-human systems, especially wildlife, is less understood. For animals that live in close proximity to human activities or in enclosed spaces, such as certain urban wildlife or farm animals, inhalation of airborne this compound could be a relevant exposure pathway. However, there is a clear absence of monitoring data for this compound in ambient air and dust in environments relevant to wildlife, and consequently, a lack of research on inhalation exposure in non-human systems.

Dermal Contact with Environmental Substrates

Dermal absorption is a possible, though generally considered less significant, route of exposure for many environmental contaminants in wildlife. Direct contact with contaminated soil, sediment, or water could potentially lead to the absorption of this compound through the skin of various organisms.

For amphibians with their highly permeable skin, or for soil-dwelling invertebrates, dermal contact with contaminated substrates could be a more significant exposure route. Similarly, animals that groom themselves may ingest contaminants that have adhered to their fur or feathers. Despite these theoretical possibilities, there is a notable lack of studies investigating the dermal uptake of this compound in any non-human species from environmental media.

Advanced Analytical Methodologies for Cyclohexyl 2 Isobutyl Phthalate and Its Metabolites

Sample Collection and Preparation Protocols for Environmental Matrices

The analysis of cyclohexyl 2-isobutyl phthalate (B1215562) in environmental samples presents a significant challenge due to the compound's ubiquity and the complexity of the matrices in which it is found. mdpi.com Rigorous control measures are necessary to prevent sample contamination from laboratory equipment and solvents. cdc.govresearchgate.net The choice of sample preparation technique is critical and depends on the specific characteristics of the environmental matrix being analyzed, such as water, soil, or sediment. cdc.gov

Extraction Techniques (e.g., Sonication-Assisted, Pressurized Liquid Extraction, Ultrasound-Vortex-Assisted Dispersive Liquid–Liquid Microextraction)

A variety of extraction techniques are employed to isolate cyclohexyl 2-isobutyl phthalate and other phthalates from environmental samples. The selection of the most appropriate method is crucial for achieving high recovery and minimizing analytical interferences.

Sonication-Assisted Extraction (UAE) is a widely used method for extracting phthalates from solid matrices like soil and sediment. acgpubs.orgnih.gov This technique utilizes ultrasonic waves to create acoustic cavitation, which disrupts cell walls and enhances the mass transfer of the target analyte into the solvent. mdpi.com UAE is considered an efficient extraction technique due to its high extraction yields, reduced solvent consumption, and shorter extraction times compared to traditional methods like Soxhlet extraction. acgpubs.orgmdpi.com For instance, a method using ultrasonic extraction with a mixture of n-hexane and methylene (B1212753) chloride or n-hexane and ethyl acetate (B1210297) has been successfully developed for the determination of 16 different phthalates in marine sediments. nih.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is another powerful technique for solid and semi-solid samples. nih.gov PLE uses solvents at elevated temperatures and pressures, which alters the physicochemical properties of the solvent, allowing for better penetration into the sample matrix and increased analyte solubility. nih.gov This method is valued for its speed and efficiency in reducing solvent usage. nih.gov

Ultrasound-Vortex-Assisted Dispersive Liquid–Liquid Microextraction (UVA-DLLME) is a modern and efficient method for extracting and pre-concentrating phthalates from liquid samples, such as water. mdpi.commdpi.com This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, followed by vortexing and ultrasonication to form a cloudy solution. mdpi.commdpi.comresearchgate.net The fine droplets of the extraction solvent provide a large surface area for the efficient transfer of the analytes from the aqueous phase to the organic phase. mdpi.com This method has been shown to achieve good recoveries for various phthalates with high precision and reproducibility. mdpi.com For example, a UVA-DLLME method was developed for the determination of seven phthalates in hot beverages, yielding recoveries between 66.7% and 101.2%. mdpi.com

Table 1: Comparison of Extraction Techniques for Phthalate Analysis

| Technique | Principle | Advantages | Common Matrices | Reference |

|---|---|---|---|---|

| Sonication-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance mass transfer. | High extraction yield, reduced solvent and time. | Soil, Sediment | acgpubs.org, nih.gov, mdpi.com |

| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperature and pressure. | Fast, efficient, reduced solvent use. | Solid, Semi-solid samples | nih.gov |

| Ultrasound-Vortex-Assisted Dispersive Liquid–Liquid Microextraction (UVA-DLLME) | Rapid injection of solvent mixture into aqueous sample with vortexing and ultrasonication. | Fast, simple, high enrichment factor. | Water, Beverages | mdpi.com, mdpi.com |

Clean-up Procedures (e.g., Solid Phase Extraction)

Following extraction, a clean-up step is often necessary to remove interfering compounds from the sample extract, thereby improving the accuracy and sensitivity of the subsequent analysis. mdpi.comcdc.gov

Solid Phase Extraction (SPE) is the most common clean-up technique used in phthalate analysis. scielo.brsigmaaldrich.com It involves passing the sample extract through a cartridge containing a solid adsorbent. The analytes of interest are retained on the sorbent while interferences are washed away. The analytes are then eluted with a small volume of a suitable solvent. sigmaaldrich.com Different types of SPE cartridges, such as C18, silica, and Florisil, are used depending on the specific phthalates and the sample matrix. scielo.brkoszalin.pl For instance, a method for determining di-n-butyl phthalate in environmental water samples utilized C18 extraction columns. koszalin.pl Hydrophilic-Lipophilic Balance (HLB) cartridges have also been optimized for the extraction of several phthalates from pharmaceutical preparations, achieving recovery values higher than 80% for many of the targeted compounds. dergipark.org.tr

Chromatographic Separation and Spectrometric Detection Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for the separation and detection of this compound and other phthalates in environmental samples. cdc.govrestek.com This is due to its simplicity, speed, low cost, and the definitive identification provided by mass spectral data. restek.comshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS provides excellent separation of complex mixtures of phthalates and offers high sensitivity and selectivity for their detection. restek.com The choice of the GC column's stationary phase is critical for achieving optimal separation of structurally similar phthalates. restek.com

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS for phthalate analysis. rsc.org In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions. rsc.orgscielo.org.mx A notable feature in the EI mass spectra of many phthalates is the presence of a common and often dominant fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640). rsc.orgmdpi.com While this ion is a good indicator for the presence of a phthalate, it limits the selectivity between different phthalate compounds. rsc.org For this compound, the NIST Mass Spectrometry Data Center lists characteristic ions at m/z 149, 150, and 223. nih.gov

To enhance sensitivity and selectivity, Selected-Ion Monitoring (SIM) is frequently employed. researchgate.netnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. nih.gov This results in a significant improvement in the signal-to-noise ratio, allowing for lower detection limits. nih.gov For quantitative analysis of phthalates, specific ions are chosen for each compound. For example, in a study determining various phthalates in cosmetics, characteristic ions such as m/z 57, 149, and 223 were used for diisobutyl phthalate. nih.gov

Table 2: Selected Ions for GC-MS-SIM Analysis of Phthalates

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |

|---|---|---|---|

| Di-isobutyl phthalate (DIBP) | 149 | 57, 223 | nih.gov |

| Di-n-butyl phthalate (DBP) | 149 | 104 | nih.gov |

| Benzyl butyl phthalate (BBP) | 149 | 91, 206 | nih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | 149 | 167, 279 | nih.gov |

| Di-cyclohexyl phthalate (DCHP) | 149 | 55, 167 | nih.gov |

Ion Trap Mass Spectrometry (IT-MS) is a type of mass spectrometer that traps ions in a small volume and manipulates them to perform mass analysis. osti.govmdpi.com When coupled with GC, GC-IT/MS offers high sensitivity and the ability to perform tandem mass spectrometry (MS/MS) experiments, which can provide more structural information and further enhance selectivity. mdpi.comnih.gov A methodology for the simultaneous determination of several phthalates and bisphenol A in water samples utilized GC-IT/MS for analysis. mdpi.com The ion trap's ability to isolate a specific precursor ion and then fragment it to produce product ions is particularly useful for distinguishing between isomeric compounds and reducing background noise. scielo.org.mx

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of phthalates and their metabolites due to its high sensitivity, selectivity, and robustness. nih.gov This technique is particularly well-suited for analyzing polar and thermally labile phthalate metabolites in complex biological matrices such as urine. nih.govnih.gov The process involves separating the target analytes from other matrix components using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. nih.gov

In a typical LC-MS/MS method, the analytes are separated on a reversed-phase column. chromatographyonline.com The detection is often performed in the negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov This method allows for the simultaneous quantification of multiple phthalate metabolites in a single analytical run. nih.gov While specific applications focusing solely on this compound are not extensively detailed in published literature, the methodologies developed for other phthalates are directly applicable. nih.govkoreascience.kr For instance, methods developed for detecting phthalates in food samples like rice or in human urine can be adapted for this compound. nih.govnih.gov The key challenge often lies in optimizing the chromatographic and mass spectrometric conditions for the specific analyte and its metabolites. nih.gov

Method Validation and Performance Characteristics

To ensure the reliability and accuracy of analytical results, any method used for the quantification of this compound must be thoroughly validated. Method validation establishes the performance characteristics of the analytical procedure and demonstrates its suitability for the intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, precision, and linearity. koreascience.kr

Limits of Detection (LODs) and Limits of Quantification (LOQs)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are critical for determining the suitability of a method for trace-level analysis. For phthalates, LODs and LOQs are typically in the nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range, depending on the sample matrix. nih.govmdpi.com

The determination of LOD and LOQ can be based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3 and the LOQ as an S/N of 10. nih.gov In a study analyzing phthalate metabolites in human urine via LC-MS/MS, the LOQ was 0.3 ng/mL for several metabolites. nih.gov Another study on rice samples reported LOQs for various phthalates ranging from 0.020 mg/kg to 0.045 mg/kg. nih.gov

| Analyte | Matrix | LOD | LOQ |

| Mono-methyl phthalate (MMP) | Urine | 0.1 ng/mL | 0.3 ng/mL |

| Mono-ethyl phthalate (MEP) | Urine | 0.1 ng/mL | 0.3 ng/mL |

| Mono-butyl phthalate (MBP) | Urine | 0.3 ng/mL | 1.0 ng/mL |

| Mono-benzyl phthalate (MBzP) | Urine | 0.1 ng/mL | 0.3 ng/mL |

| Mono-2-ethylhexyl phthalate (MEHP) | Urine | 0.3 ng/mL | 1.0 ng/mL |

| Benzyl butyl phthalate (BBP) | Rice | 0.007 mg/kg | 0.020 mg/kg |

| Dimethyl phthalate (DMP) | Rice | 0.017 mg/kg | 0.045 mg/kg |

Recovery Rates and Precision Assessment

Recovery studies are performed to assess the accuracy of an analytical method by determining the proportion of the analyte that is successfully extracted and measured from the sample matrix. Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions, and it is typically expressed as the relative standard deviation (RSD). nih.govnih.gov

Acceptable recovery is generally within the range of 80-120%, while precision is often required to be within a 15% RSD. nih.govnih.gov For the analysis of phthalates in complex matrices, sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. nih.govmdpi.com Validation of these methods involves spiking blank matrices with known concentrations of the analytes and measuring the recovery and precision at different concentration levels (e.g., low, medium, and high). nih.gov

| Analyte | Matrix | Concentration Level | Recovery (%) | Precision (RSD %) |

| Phthalates (general) | Rice | Low, Medium, High | < 120% | < 15% |

| Phthalate Metabolites | Urine | - | - | < 15% |

| Bisphenols and Phthalates | Corn Oil | - | 82.5-110.2% | 1.1-9.1% |

Source: nih.govnih.govkoreascience.kr

Linearity and Calibration Curve Development

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is established by constructing a calibration curve, which plots the instrument response against the concentration of prepared standards. nih.gov The linearity is typically evaluated by the coefficient of determination (R²), with a value of 0.99 or greater being considered acceptable. koreascience.krthermofisher.com

For quantitative analysis of this compound, a multi-point calibration curve would be prepared using standard solutions of the compound at several concentration levels. nih.gov The concentration range should encompass the expected levels of the analyte in the samples being tested. researchgate.net

| Analyte(s) | Method | Concentration Range | Coefficient of Determination (R²) |

| 17 Phthalates | UHPLC-UV | 0.05 - 10 µg/mL | ≥ 0.99 |

| DEHP, DEP, DBP, BBP | HPLC | - | 0.9921 - 0.9999 |

| 7 Phthalates | Fast GC-MS | 0.25 - 10.00 ppm | > 0.999 |

| BBP and DnOP | UHPLC-MS/MS | - | 0.999 |

Application of Internal Standards in Quantitative Analysis

The use of an internal standard (IS) is a critical component of accurate quantitative analysis, particularly in LC-MS/MS. An IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrator, and quality control sample. chromatographyonline.comshimadzu.com Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement. chromatographyonline.commdpi.com

Principles and Criteria for Internal Standard Selection

The ideal internal standard for mass spectrometry-based methods is a stable isotope-labeled (SIL) version of the analyte. nih.govresearchgate.net SIL internal standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), have nearly identical chemical and physical properties to the unlabeled analyte. This means they co-elute chromatographically and experience similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. nih.govchromatographyonline.com Because the SIL IS can be distinguished from the native analyte by its higher mass, it allows for highly accurate correction of analytical variability. nih.gov

When a specific SIL-IS for this compound is not available, a structurally similar compound or a SIL-IS of another phthalate may be used. shimadzu.com However, the selection must be carefully validated to ensure it behaves similarly to the target analyte throughout the entire analytical process. researchgate.net The chosen internal standard should not be naturally present in the samples being analyzed and should have a retention time that is close to, but resolved from, the analyte peak. chromatographyonline.com

Synthetic Approaches for Novel Internal Standards

The use of internal standards is fundamental in analytical chemistry to correct for the loss of analyte during sample preparation and instrumental analysis. For mass spectrometry-based methods, isotopically labeled analogs of the target analyte are the gold standard, as they exhibit nearly identical chemical and physical properties to the unlabeled compound, but are distinguishable by their mass.

One potential synthetic strategy is analogous to the preparation of other phthalate esters, such as 4-chlorodibutyl phthalate, which has been synthesized for use as an internal standard for dibutyl phthalate analysis. okstate.edu This approach typically involves the reaction of a phthalic anhydride derivative with the corresponding alcohol in the presence of an acid catalyst.

Hypothetical Synthesis of Isotopically Labeled this compound:

A feasible synthetic route for ¹³C-labeled this compound could start with commercially available, uniformly ¹³C-labeled phenol (B47542). researchgate.net The synthesis could proceed via the following conceptual steps:

Synthesis of ¹³C-labeled Phthalic Anhydride: The labeled phenol could be converted to ¹³C-labeled phthalic acid through a series of reactions, which is then dehydrated to form ¹³C-labeled phthalic anhydride.

Esterification: The resulting ¹³C-labeled phthalic anhydride would then be reacted with a mixture of cyclohexanol (B46403) and isobutanol. This reaction would likely be carried out under acidic conditions, for example, using a catalyst like p-toluenesulfonic acid, and heated to drive the reaction to completion. okstate.edu This one-pot synthesis would produce a mixture of phthalate esters, including the desired ¹³C-labeled this compound.

Purification: The final product would require purification to isolate the ¹³C-labeled this compound from unreacted starting materials and other phthalate byproducts. Techniques such as flash chromatography would be suitable for this purpose. okstate.edu

An alternative to a fully labeled aromatic ring would be the use of labeled cyclohexanol or isobutanol. For instance, deuterated isobutanol could be used to introduce a deuterium label onto the isobutyl chain of the phthalate.

The selection of the internal standard is critical. It should be chemically similar to the analyte but have a unique mass-to-charge ratio for mass spectrometric detection. okstate.edu The synthesized labeled standard's purity and isotopic enrichment would need to be rigorously confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

| Internal Standard Type | Potential Labeled Precursor | Key Synthetic Step | Advantages | Challenges |

| ¹³C-Ring Labeled | Uniformly ¹³C-labeled Phenol researchgate.net | Formation of labeled phthalic anhydride followed by esterification | Stable label, representative of the core structure | Multi-step synthesis, potentially lower overall yield |

| Deuterated Alkyl Chain | Deuterated Isobutanol | Esterification of phthalic anhydride with deuterated isobutanol and cyclohexanol | Commercially available labeled precursors may be more accessible | Potential for H/D exchange under certain conditions |

Challenges and Mitigation Strategies in Analytical Contamination

A significant hurdle in the analysis of phthalates, including this compound, is the pervasive background contamination from various laboratory sources. cdc.govresearchgate.net Phthalates are widely used as plasticizers in a vast array of common laboratory consumables, leading to the potential for sample contamination at every stage of the analytical process. This "phthalate blank problem" can lead to erroneously high measurements of the target analyte.

Sources of Contamination:

Common sources of phthalate contamination in a laboratory setting include:

Laboratory Consumables: Plastic materials such as pipette tips, syringe filters, and sample vials can leach phthalates into solvents and samples. researchgate.net

Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. cannabissciencetech.com Reagents packaged in plastic containers are also a potential source of contamination.

Laboratory Equipment: Tubing in analytical instruments, plastic components of extraction manifolds, and even the liners of bottle caps (B75204) can release phthalates.

Laboratory Environment: Phthalates can be present in laboratory air and dust, settling on surfaces and contaminating glassware and equipment. researchgate.net Personal care products used by laboratory personnel can also be a source of phthalates. cannabissciencetech.com

Mitigation Strategies:

A meticulous approach to contamination control is essential for accurate phthalate analysis. The following strategies can be implemented to minimize background levels:

Material Selection: Whenever possible, plastic materials should be replaced with glass, stainless steel, or other inert materials. researchgate.net If plastic is unavoidable, it is crucial to select items known to have low phthalate content.

Rigorous Cleaning Procedures: All glassware should be thoroughly cleaned before use. This can involve washing with detergents, followed by rinsing with high-purity solvents and baking at high temperatures (e.g., 400-550°C) to remove organic contaminants. cdc.gov

Solvent and Reagent Purity: Use the highest purity solvents available, and test each new bottle or lot for phthalate contamination before use. Storing solvents in glass containers is recommended.

Procedural Blanks: The analysis of procedural blanks (samples that go through the entire analytical process without the addition of the sample matrix) is critical to monitor and correct for background contamination.

Minimizing Sample Handling: Analytical methods should be designed to minimize the number of sample preparation steps and the volume of solvents used to reduce the opportunities for contamination. cdc.gov

Dedicated Glassware and Equipment: If feasible, dedicating glassware and equipment for phthalate analysis can help prevent cross-contamination from other analyses.

Laboratory Environment Control: Maintaining a clean laboratory environment with good ventilation can help reduce airborne contamination. Limiting the use of personal care products in the laboratory is also a prudent measure. cannabissciencetech.com

| Contamination Source | Mitigation Strategy | Reference |

| Plastic Labware (pipette tips, vials) | Use glass or stainless steel alternatives; pre-rinse with solvent. | researchgate.net |

| Solvents and Reagents | Use high-purity grades; test new lots for blanks; store in glass. | cannabissciencetech.com |

| Instrument Tubing | Use phthalate-free tubing (e.g., PEEK); flush system thoroughly. | |

| Laboratory Air and Dust | Maintain a clean lab environment; cover samples and glassware. | researchgate.net |

| Personal Care Products | Limit use in the laboratory; wear appropriate personal protective equipment. | cannabissciencetech.com |

By implementing these stringent contamination control measures and utilizing appropriate internal standards, analytical laboratories can achieve the accuracy and precision required for the reliable quantification of this compound and its metabolites.

Environmental Biomonitoring of Cyclohexyl 2 Isobutyl Phthalate and Its Metabolites in Non Human Biota

Selection of Biological Matrices for Biomonitoring (e.g., Wild Boar Hair, Marine Invertebrates)

The choice of an appropriate biological matrix is fundamental for effective biomonitoring. The ideal matrix should accumulate the target contaminant, be readily accessible, and reflect the level of environmental exposure over time.

Wild Boar Hair: Hair has emerged as a valuable matrix for monitoring long-term exposure to organic pollutants, including phthalates. nih.gov Its non-invasive collection and ability to provide a historical record of exposure make it an attractive option. A significant study investigating the presence of various phthalate (B1215562) metabolites in the hair of wild boars (Sus scrofa) provides key insights. nih.govresearchgate.net While metabolites of other common phthalates were detected, mono-cyclohexyl phthalate (MCHP), a potential metabolite of cyclohexyl-containing phthalates, was not found in any of the tested wild boar hair samples. nih.govresearchgate.net This finding suggests either a low environmental prevalence of MCHP-parent compounds in the study areas or that wild boar hair may not be the optimal matrix for accumulating this specific metabolite.

Marine Invertebrates: Marine invertebrates are frequently utilized as bioindicators for environmental pollution due to their sensitivity to a wide array of chemicals and their crucial roles in aquatic food webs. researchgate.netscirp.orgscirp.org Filter-feeding organisms like bivalve mollusks, for instance, can bioaccumulate pollutants from the water column, offering a time-integrated measure of contamination. nih.gov While studies have successfully used species like the Mediterranean mussel (Mytilus galloprovincialis) to monitor other phthalates, specific data on the use of marine invertebrates for biomonitoring cyclohexyl 2-isobutyl phthalate is currently lacking. nih.gov However, given the tendency of lipophilic compounds to bind to fatty tissues, marine organisms with higher lipid content could potentially serve as effective matrices. mdpi.com

Pharmacokinetics and Biotransformation Pathways in Environmental Organisms

Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion—of this compound in wildlife is essential for interpreting biomonitoring data. While specific studies on this particular compound in environmental organisms are not available, the general metabolic pathway for phthalate esters is well-established. nih.govmdpi.com

The primary step in the biotransformation of phthalate diesters in both mammals and aquatic organisms involves the enzymatic hydrolysis of one of the ester bonds to form the corresponding monoester metabolite. mdpi.comnih.govnih.gov For this compound, this initial reaction would produce mono-cyclohexyl phthalate and mono-isobutyl phthalate.

Subsequent metabolism can involve further oxidation of the alkyl or cyclohexyl chains, leading to more polar and easily excretable compounds. nih.gov In a study on wild boar hair, mono-isobutyl phthalate (MiBP) was detected in 37.0% of the samples, with a mean concentration of 56.96 ± 119.4 pg/mg. nih.govresearchgate.net This indicates exposure to isobutyl-containing phthalates. However, the absence of mono-cyclohexyl phthalate (MCHP) in these same samples is noteworthy. nih.govresearchgate.net This could imply different metabolic or accumulation patterns for the cyclohexyl moiety, or lower environmental levels of the parent compound.

The detection of these metabolites typically requires sensitive analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the quantification of low concentrations in complex biological matrices. nih.govnih.gov

Table 1: Detection of Selected Phthalate Metabolites in Wild Boar Hair

| Metabolite | Abbreviation | Detection Frequency (%) | Mean Concentration (pg/mg) | Median Concentration (pg/mg) |

| Mono-isobutyl phthalate | MiBP | 37.0 | 56.96 | < LOD |

| Mono-cyclohexyl phthalate | MCHP | Not Detected | - | - |

| Mono(2-ethylhexyl) phthalate | MEHP | 90.7 | 66.17 | 49.35 |

| Monomethyl phthalate | MMP | 59.3 | 145.1 | 64.45 |

| Monobutyl phthalate | MBP | 35.2 | 19.97 | < LOD |

| Monobenzyl phthalate | MBzP | 1.9 | < LOQ | < LOQ |

| Monoethyl phthalate | MEP | Not Detected | - | - |

| Mono-n-octyl phthalate | MOP | Not Detected | - | - |

| Data sourced from a study on wild boar hair samples. LOD: Limit of Detection; LOQ: Limit of Quantification. nih.govresearchgate.net |

There is currently no specific data on the elimination kinetics and half-life of this compound or its metabolites in non-human biota. Generally, phthalate diesters are reported to have a short half-life in the blood plasma of humans and rodents, often less than 24 hours, as they are rapidly metabolized. mdpi.com The resulting monoester and oxidative metabolites are then excreted, primarily in urine. mdpi.com The persistence and elimination rates in different species and tissues will depend on various factors, including the metabolic capacity of the organism and the physicochemical properties of the specific metabolites. nih.gov For instance, studies on rainbow trout have shown that the metabolism of other phthalates like DEHP proceeds via the rapid formation of its monoester, which is then either excreted or further oxidized. dntb.gov.ua

Bioindicator Species Selection and Validation for Environmental Monitoring

A suitable bioindicator species should be widespread, abundant, and have a well-understood physiology and ecology that allows for the meaningful interpretation of contaminant levels.

Wild Boar (Sus scrofa): Wild boars have been proposed as excellent bioindicators for various environmental pollutants. researchgate.netnih.gov Their omnivorous diet, which includes digging for roots and consuming soil-dwelling organisms, exposes them to contaminants in both soil and water. nih.govresearchgate.net Their large home ranges also mean that contaminant levels in their tissues can reflect the pollution status of a broad area. researchgate.net While they have proven effective for monitoring substances like per- and polyfluoroalkyl substances (PFAS), the utility of wild boars for monitoring this compound is questionable based on current evidence. nih.gov The failure to detect mono-cyclohexyl phthalate in wild boar hair in a major study suggests they may not be a suitable indicator for this specific compound, or that its environmental presence is negligible in the surveyed regions. nih.govresearchgate.net

Marine Invertebrates: A wide range of marine invertebrates, including mussels, oysters, and crustaceans, have been successfully used to monitor environmental contaminants. researchgate.netscirp.orgscirp.orgmdpi.com Their sessile or site-specific nature can provide valuable information on localized pollution sources. However, the validation of any marine invertebrate as a bioindicator for this compound would require dedicated studies. Such research would need to establish the uptake and depuration kinetics, metabolic pathways, and the dose-response relationship between environmental concentrations and tissue levels of the parent compound and its metabolites.

Ecological Risk Assessment and Regulatory Frameworks for Cyclohexyl 2 Isobutyl Phthalate

Environmental Risk Characterization and Quotient Derivation for Ecosystem Health

The environmental risk of chemical substances like Cyclohexyl 2-isobutyl phthalate (B1215562) is typically characterized by comparing exposure concentrations with toxicity thresholds for relevant species. A key metric in this process is the Risk Quotient (RQ), which is the ratio of the Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). nih.gov The PNEC represents the concentration below which adverse effects on an ecosystem are not expected to occur.

An RQ value greater than 1 indicates a high risk, an RQ between 0.1 and 1 suggests a medium risk, and an RQ below 0.1 implies a low risk. plos.org This approach has been widely used to evaluate the potential ecological risks of various phthalate esters in aquatic environments. nih.gov For instance, studies on common phthalates have revealed that compounds like Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP) can pose medium to high risks to different aquatic organisms. nih.govplos.org While specific MEC and PNEC values for Cyclohexyl 2-isobutyl phthalate are not widely available, the established RQ methodology provides a clear framework for its future risk assessment.

Assessment of Risk to Aquatic Organisms (e.g., Algae, Crustaceans, Fish Species)

The potential risk of this compound to aquatic life is inferred from toxicological studies on other phthalates, which are known endocrine disruptors and can impact various trophic levels. nih.govontosight.ai

Algae: As primary producers, algae are a critical component of aquatic ecosystems. Studies on other phthalates have demonstrated significant adverse effects. For example, Di-n-butyl phthalate (DBP) has been shown to inhibit the growth of microalgae like Chlorella vulgaris and Scenedesmus obliquus, with a 24-hour median effective concentration (EC50) for C. vulgaris reported at 4.95 mg/L. mdpi.com DBP can also disrupt subcellular structures and induce oxidative stress in dinoflagellates such as Gymnodinium breve. nih.gov Similarly, Di(2-ethylhexyl) phthalate (DEHP) has been found to inhibit the growth of Dunaliella salina with increasing concentrations. researchgate.net These findings suggest that phthalates can interfere with fundamental processes like photosynthesis and protein expression in algae. mdpi.com

Crustaceans: Crustaceans, such as Daphnia magna, are standard model organisms for ecotoxicity testing. They serve as a vital link in the aquatic food web. Research has shown that various phthalates, including DBP and DEHP, can affect the growth, reproduction, and lifespan of these organisms. plos.org The risk assessment of several phthalates in surface waters has indicated a high risk to crustaceans, with RQ values frequently exceeding 1. nih.govplos.org

Fish Species: Phthalates have been documented to cause a range of toxic effects in fish. Studies on zebrafish (Danio rerio) embryos have shown that DBP and Diethyl phthalate (DEP) can exhibit neurotoxicity. nih.gov In adult fish, such as the koi carp (B13450389) (Cyprinus carpio), exposure to environmentally relevant concentrations of DEHP has been linked to reproductive toxicity in both males and females. nih.govnih.gov Observed effects include impaired gonad development, altered sex hormone levels, and reduced fertilization rates and larval survival. nih.govnih.gov A comprehensive European Union risk assessment on DEHP concluded there was a concern for the aquatic ecosystem. europa.eueuropa.eu

Interactive Table: Ecotoxicity of Selected Phthalates on Aquatic Organisms

| Phthalate | Organism | Species | Endpoint | Value (mg/L) | Reference |

| Di-n-butyl phthalate (DBP) | Algae | Chlorella vulgaris | 24h-EC50 | 4.95 | mdpi.com |

| Di-n-butyl phthalate (DBP) | Algae | Scenedesmus obliquus | 96h-EC50 | 15.3 | mdpi.com |

| Di-n-butyl phthalate (DBP) | Algae | Chlorella pyrenoidosa | 96h-EC50 | 3.14 | mdpi.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Crustacean | Daphnia magna | - | - | plos.org |

| Diethyl phthalate (DEP) | Fish | Danio rerio (embryo) | Neurotoxicity | - | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Fish | Cyprinus carpio | Reproductive Toxicity | - | nih.govnih.gov |

Note: This table presents data for well-studied phthalates to illustrate potential risks, as specific data for this compound is limited.

Global and Regional Regulatory Approaches and Guidelines

The regulation of phthalates, including this compound, is handled by various international and national bodies concerned with chemical safety and environmental protection.

Frameworks for Environmental Chemical Management (e.g., REACH, IMAP, TSCA)

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): The European Union's REACH regulation is one of the most comprehensive chemical management frameworks globally. ontosight.ai Several phthalates with hazardous properties are subject to strict regulation. Fourteen phthalates are included in Annex XIV (the Authorisation List), meaning they cannot be placed on the market or used after a specific "sunset date" without prior authorization. ineris.fr This list includes DBP, DIBP, DEHP, and Benzyl Butyl Phthalate (BBP). ineris.fr Other phthalates are listed in Annex XVII (the Restriction List), which imposes limits on their use in specific products like toys, childcare articles, and textiles. ineris.fr

TSCA (Toxic Substances Control Act): In the United States, the Environmental Protection Agency (EPA) manages chemical risks under TSCA. epa.gov this compound is listed on the TSCA Chemical Substance Inventory. nih.gov The EPA is currently conducting risk evaluations for several high-priority phthalates, including DBP, DIBP, BBP, and DEHP. epa.govnih.gov A significant policy shift under the amended TSCA is the move towards a more comprehensive risk evaluation process, which can include exposure pathways through air and water and a focus on cumulative risk. epa.govconflictresolutionunit.id

IMAP (Inventory Multi-tiered Assessment and Prioritisation): Australia's IMAP framework assesses chemicals on the Australian Inventory of Industrial Chemicals (AIIC) to identify and prioritize those requiring further investigation. This framework evaluates both human health and environmental risks to determine if regulatory action is needed.

Cumulative Risk Assessment Methodologies for Phthalate Groupings in Environmental Contexts

There is a growing consensus among regulatory bodies that assessing the risk of phthalates one by one may not be sufficiently protective of public health and the environment. epa.govacs.org This is because humans and ecosystems are typically exposed to a mixture of different phthalates simultaneously, and these chemicals can have additive or synergistic effects, particularly on the endocrine system. epa.govnih.gov

In response, the U.S. EPA and other agencies are developing and implementing Cumulative Risk Assessment (CRA) methodologies. epa.govcanada.ca The core idea of CRA is to evaluate the combined risk from multiple chemicals that act through a common mechanism of toxicity. acs.orgcanada.ca

Two primary methods used in the CRA of phthalates are:

Hazard Index (HI): This approach sums the risk (or hazard quotient) of each chemical in the mixture. It assumes dose addition, meaning the combined effect is the sum of the effects of each component. canada.ca

Relative Potency Factor (RPF): This method is used when chemicals produce a common adverse outcome but with different potencies. An index chemical is selected (e.g., DEHP), and the potencies of other phthalates are expressed relative to it. This allows for the calculation of a total "index chemical-equivalent" dose for the mixture. canada.caepa.gov The EPA has proposed using an RPF approach for a group of phthalates based on the common hazard outcome of reduced fetal testicular testosterone. epa.gov

These cumulative approaches are considered a more realistic and health-protective way to evaluate the risks posed by chemical groups like phthalates. epa.govepa.gov

Removal Efficiencies and Management Strategies in Wastewater Treatment Systems

Wastewater treatment plants (WWTPs) are a critical barrier to prevent the release of phthalates into the aquatic environment. The removal efficiency of phthalates in WWTPs depends on both the physicochemical properties of the specific phthalate and the treatment technologies employed. frontiersin.orgresearchgate.net

Studies investigating a range of common phthalates show that removal efficiencies can vary significantly. In general, the removal rates follow an order of DMP > DEP > DBP > DiBP > DEHP. frontiersin.org The primary mechanisms for removal are biodegradation and sorption to sludge. nih.gov

Pre-treatment: Physical processes like grit chambers and air flotation have a limited effect on phthalate removal, though they can remove a small fraction of more hydrophobic compounds like DEHP that are adsorbed to suspended solids. frontiersin.org

Biochemical Treatment: The activated sludge process is the most crucial stage for phthalate removal. Processes like Anaerobic-Anoxic-Oxic (A²O) and oxidation ditches can achieve high removal rates for many phthalates through microbial degradation. frontiersin.org For example, A²O systems have shown removal rates of up to 93.2% for DEP and 89.6% for DMP, but are less effective for DEHP (maximum of 48.7%). frontiersin.org Environmental factors, particularly temperature, can significantly affect the efficiency of these biological processes. frontiersin.org

Advanced Treatment: Membrane Bioreactors (MBRs) can offer enhanced removal, although adsorption to sludge remains a key mechanism. One study on DEHP removal by an MBR found a maximum removal of 29%. scirp.org

While specific data for this compound is scarce, its removal would likely be influenced by its hydrophobicity and susceptibility to biodegradation, with a significant portion expected to partition to the sludge phase.

Interactive Table: Removal Rates of Selected Phthalates in Wastewater Treatment Processes

| Phthalate | Treatment Process | Removal Rate (%) | Reference |

| Dimethyl phthalate (DMP) | A²O | 89.6 | frontiersin.org |

| Diethyl phthalate (DEP) | A²O | 93.2 | frontiersin.org |

| Dibutyl phthalate (DBP) | A²O | 78.4 | frontiersin.org |

| Diisobutyl phthalate (DiBP) | A²O | 68.3 | frontiersin.org |

| Di(2-ethylhexyl) phthalate (DEHP) | A²O | 48.7 | frontiersin.org |

| Di(2-ethylhexyl) phthalate (DEHP) | Activated Sludge | 94 (from water phase) | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Membrane Bioreactor (MBR) | 29 | scirp.org |

An in-depth look at this compound, a chemical compound used in various industrial applications, reveals a growing field of environmental research. As concerns about the potential impact of phthalates on ecosystems and human health continue to mount, scientific inquiry is increasingly focused on understanding the lifecycle and effects of specific compounds like this compound. This article explores the emerging research areas and future directions in the study of this particular chemical, from how it breaks down in the environment to the policy implications of its presence.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the structural identification of Cyclohexyl 2-isobutyl phthalate (CHIBP) in environmental or biological samples?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the ester linkages and cyclohexyl/isobutyl substituents. Mass spectrometry (MS), particularly electron ionization (EI) or electrospray ionization (ESI), can detect characteristic fragments such as the protonated phthalate anhydride ion (m/z 149), which is common to phthalates . For CHIBP-specific identification, monitor ions like m/z 231 (phthalate-O-R) or 249 (dihydrogenated cyclohexyl phthalate) to differentiate it from other phthalates .

Q. How can researchers detect and quantify CHIBP metabolites, such as mono(2-isobutyl) phthalate (MiBP), in human biofluids?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Use deuterated internal standards (e.g., CHIBP-d4, as referenced in isotopic analogs ) to improve accuracy. Solid-phase extraction (SPE) is recommended for sample cleanup to minimize matrix interference. Calibration curves should account for potential ion suppression/enhancement effects in biological matrices .

Q. What are the primary toxicity endpoints associated with CHIBP exposure in preclinical models?

- Methodological Answer : Focus on endocrine disruption assays, including estrogen receptor (ER) and androgen receptor (AR) binding studies. In vivo models should evaluate reproductive toxicity (e.g., testicular atrophy, ovarian follicle count) and hepatic enzyme activity (e.g., cytochrome P450 modulation). Dose-response studies must use controlled exposure routes (oral/gavage) and include positive controls (e.g., diethylhexyl phthalate) for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in CHIBP stability data under varying experimental conditions?

- Methodological Answer : Conduct systematic stability studies under controlled temperatures (4°C, 25°C, 40°C) and humidity levels. Use gas chromatography (GC) to monitor degradation products, such as phthalic anhydride or cyclohexanol, which may form via thermal decomposition . Compare results with accelerated aging models (e.g., Arrhenius equation predictions) to reconcile discrepancies between short-term lab data and long-term environmental persistence claims.

Q. What experimental designs are optimal for studying CHIBP’s electron interaction mechanisms in gas-phase ionization studies?

- Methodological Answer : Utilize a trochoidal electron monochromator coupled with a quadrupole mass spectrometer to measure electron attachment and dissociative electron ionization cross-sections. Focus on energy-resolved experiments (0–15 eV) to map CHIBP’s fragmentation pathways. Annotate dominant ions (e.g., m/z 149, 167) and correlate them with computational chemistry models (e.g., density functional theory) to validate proposed dissociation mechanisms .

Q. How can isotopic labeling (e.g., CHIBP-d4) improve the tracing of metabolic pathways in pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated CHIBP (e.g., cyclohexyl-d4 or isobutyl-d9 analogs ) for use in in vitro hepatocyte or microsomal assays. Monitor deuterium retention in metabolites (e.g., deuterated MiBP) via high-resolution MS to distinguish endogenous phthalates from administered CHIBP. This approach reduces background noise and enhances sensitivity in low-concentration biological samples .

Q. What statistical approaches are recommended for reconciling conflicting epidemiological data on CHIBP’s endocrine effects?

- Methodological Answer : Apply multivariable regression models to adjust for confounders (e.g., coexposure to other phthalates like DEHP or DBP ). Use meta-analysis frameworks (e.g., random-effects models) to pool data from heterogeneous studies. Stratify populations by age, sex, and metabolic genotype (e.g., polymorphisms in GST or UGT enzymes) to identify susceptibility subgroups .

Q. How can researchers design comparative studies between CHIBP and structurally analogous phthalates (e.g., dicyclohexyl phthalate)?

- Methodological Answer : Perform structure-activity relationship (SAR) analyses using molecular docking simulations to predict receptor-binding affinities. Experimentally validate these predictions with competitive binding assays (e.g., ERα luciferase reporter assays). Compare physicochemical properties (e.g., logP, vapor pressure) to explain differences in environmental partitioning or bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.